(E)-3-(furan-2-yl)-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acrylamide
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Description
(E)-3-(furan-2-yl)-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acrylamide is a useful research compound. Its molecular formula is C19H20N6O2 and its molecular weight is 364.409. The purity is usually 95%.
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Scientific Research Applications
Applications in Amplifying Phleomycin Effects
The research conducted by Brown and Cowden (1982) highlights the synthesis of compounds, including those with furan-2-yl substituents, which have shown activities as amplifiers of phleomycin against Escherichia coli. These findings suggest potential applications in enhancing antibiotic efficacy or in the development of new therapeutic strategies against bacterial infections. The specific synthesis methods and the activities of these compounds open avenues for further research in antibiotic enhancement or resistance mitigation strategies (Brown & Cowden, 1982).
Reduction Products of Nitrofuran Derivatives
In a study by Tatsumi, Kitamura, and Yoshimura (1976), the reduction products of nitrofurazone and a related compound were investigated, leading to the identification of amine derivatives. This research provides insights into the chemical behavior of nitrofuran derivatives under reducing conditions, which could be relevant in understanding their metabolism, stability, or mechanism of action in biological systems (Tatsumi et al., 1976).
Tyrosine Kinase Inhibitors
Smaill et al. (2001) discuss the development of 4-anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides as potent inhibitors of the epidermal growth factor receptor (EGFR). This research is crucial for the development of new cancer therapies targeting tyrosine kinases, with one compound, CI-1033, entering clinical trials. The study underscores the potential of acrylamide derivatives in cancer treatment through the inhibition of critical signaling pathways (Smaill et al., 2001).
Stereoselective Synthesis of Amino Acids
Masesane and Steel (2004) describe the use of the Diels–Alder reaction for the stereoselective synthesis of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC) from an (E)-3-nitroacrylate and furan template. This research has implications for the synthesis of bioactive compounds and the development of pharmaceuticals, showcasing the versatility of furan derivatives in organic synthesis (Masesane & Steel, 2004).
Mitigating Acrylamide, Furan, and HMF in Food
Anese et al. (2013) review strategies for mitigating the presence of acrylamide and furanic compounds in food, which are known to be toxic and potentially carcinogenic. This research is vital for improving food safety and reducing the exposure of consumers to harmful compounds. The review discusses various technological measures that can be implemented at the industrial level to reduce the levels of these compounds in food products (Anese et al., 2013).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-14-8-9-20-18(13-14)23-17-6-5-16(24-25-17)21-10-11-22-19(26)7-4-15-3-2-12-27-15/h2-9,12-13H,10-11H2,1H3,(H,21,24)(H,22,26)(H,20,23,25)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAJJUZRYUXEKP-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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